molecular formula C14H16O B8477210 2-Methyl-6-benzylidenecyclohexanone CAS No. 6324-75-0

2-Methyl-6-benzylidenecyclohexanone

Cat. No. B8477210
M. Wt: 200.28 g/mol
InChI Key: OOXAOPCNIYOINQ-RAXLEYEMSA-N
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Patent
US05741937

Procedure details

It is also known to react 2-methylcyclohexanone with benzaldehyde in the presence of a solution of sodium hydroxide in a mixture of 37.5% by volume alcohol and 62% by volume water. In this way, it is possible over the course of 3 hours to obtain, in a yield of from 65 to 70%, 2-benzal-6-methylcyclohexanone (=2-methyl-6-benzylidenecyclohexanone (see J. Am. Chem. Soc. 65, 1317 (1943)). Disadvantages are the relatively low yield and the fact that the product is obtained as an oil which must be extracted and worked up by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-methyl-6-benzylidenecyclohexanone

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[Na+]>O>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=[CH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:3]1=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is possible over the course of 3 hours
Duration
3 h

Outcomes

Product
Name
2-methyl-6-benzylidenecyclohexanone
Type
product
Smiles
CC1C(C(CCC1)=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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